molecular formula C19H19ClN2O5S B11661239 4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]-2-methoxyphenyl methyl carbonate

4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]-2-methoxyphenyl methyl carbonate

Cat. No.: B11661239
M. Wt: 422.9 g/mol
InChI Key: HGDZJBPGITYBPX-CIAFOILYSA-N
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Description

4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]-2-METHOXYPHENYL METHYL CARBONATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, a sulfanyl group, and a methoxyphenyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]-2-METHOXYPHENYL METHYL CARBONATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl sulfanyl propanamide with methoxyphenyl methyl carbonate under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]-2-METHOXYPHENYL METHYL CARBONATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or nickel can be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]-2-METHOXYPHENYL METHYL CARBONATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]-2-METHOXYPHENYL METHYL CARBONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-CHLOROPHENYL SULFANYL PROPANAMIDE: Shares the chlorophenyl and sulfanyl groups but lacks the methoxyphenyl and carbonate groups.

    2-METHOXYPHENYL METHYL CARBONATE: Contains the methoxyphenyl and carbonate groups but lacks the chlorophenyl and sulfanyl groups.

Uniqueness

4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]-2-METHOXYPHENYL METHYL CARBONATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19ClN2O5S

Molecular Weight

422.9 g/mol

IUPAC Name

[4-[(E)-[3-(4-chlorophenyl)sulfanylpropanoylhydrazinylidene]methyl]-2-methoxyphenyl] methyl carbonate

InChI

InChI=1S/C19H19ClN2O5S/c1-25-17-11-13(3-8-16(17)27-19(24)26-2)12-21-22-18(23)9-10-28-15-6-4-14(20)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23)/b21-12+

InChI Key

HGDZJBPGITYBPX-CIAFOILYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl)OC(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl)OC(=O)OC

Origin of Product

United States

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